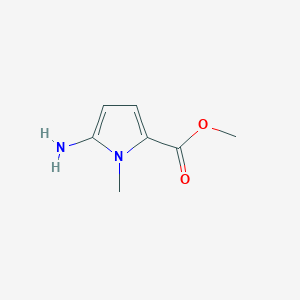
Methyl-5-Amino-1-methyl-1H-pyrrol-2-carboxylat
Übersicht
Beschreibung
Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound is a pyrrole derivative and is commonly used as a building block in the synthesis of complex organic molecules.
Wissenschaftliche Forschungsanwendungen
Antidiabetische Aktivität
Das Pyrrol-2-carbaldehyd (Py-2-C)-Gerüst, das eng mit Methyl-5-Amino-1-methyl-1H-pyrrol-2-carboxylat verwandt ist, wurde in Biomarkern für Diabetes identifiziert. Pyrrol-Derivate sind an der Bildung von fortgeschrittenen Glykationsendprodukten (AGEs) beteiligt, die eine bedeutende Rolle bei der Pathogenese von Diabetes spielen .
Antituberkulosemittel
Pyrrol-Analoga haben sich als vielversprechende Antituberkulosemittel gezeigt. So haben beispielsweise Verbindungen mit einem Pyrrol-Rest eine Hemmwirkung gegen Isoniazid-resistente Stämme von Tuberkulose gezeigt, was darauf hindeutet, dass this compound ein wertvolles Gerüst für die Entwicklung neuer Antituberkulosemittel sein könnte .
Antikrebs-Potenzial
Die Pyrrol-Untereinheit ist ein gemeinsames Merkmal vieler Antikrebsmittel. Aufgrund seiner strukturellen Ähnlichkeit könnte this compound als Vorläufer oder aktiver Bestandteil bei der Synthese potenzieller Antikrebsmittel dienen .
Entzündungshemmende Anwendungen
Pyrrol-Derivate sind bekannt für ihre entzündungshemmenden Eigenschaften. Dies deutet darauf hin, dass this compound bei der Entwicklung neuer entzündungshemmender Medikamente eingesetzt werden könnte .
Antivirale Aktivität
Verbindungen, die den Pyrrol-Ring enthalten, wurden als Inhibitoren der reversen Transkriptase in HIV-1 und anderer viraler DNA-Polymerasen identifiziert. Dies deutet darauf hin, dass this compound auf seine antiviralen Anwendungen hin untersucht werden könnte .
Fungizide Eigenschaften
Die Pyrroleinheit ist ein Bestandteil verschiedener Fungizide. Die Erforschung von this compound könnte zur Entwicklung neuer fungizider Formulierungen mit verbesserter Wirksamkeit führen .
Rolle in Redox-Cycling-Reaktionen
Pyrrolhaltige Verbindungen sind an Redox-Cycling-Reaktionen in biologischen Systemen beteiligt. This compound könnte auf seine Rolle bei der Nachahmung oder Beeinflussung dieser essentiellen biochemischen Prozesse untersucht werden .
Natürliche Produktsynthese
Pyrrol-Derivate finden sich in Naturprodukten mit verschiedenen biologischen Aktivitäten. This compound könnte bei der Synthese komplexer Naturstoffe verwendet werden, was möglicherweise zur Entdeckung neuer Medikamente oder bioaktiver Moleküle führen könnte .
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . The safety pictogram GHS06 (skull and crossbones) applies to this compound . The hazard statements include H301 (Toxic if swallowed) . Precautionary measures include P301 + P330 + P331 + P310 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician) .
Wirkmechanismus
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers , and its specific targets and their roles are yet to be elucidated.
Pharmacokinetics
It is known that the compound has a molecular weight of 14014 , which could potentially influence its pharmacokinetic properties.
Eigenschaften
IUPAC Name |
methyl 5-amino-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9-5(7(10)11-2)3-4-6(9)8/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONOJFVXWDLLCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582067 | |
| Record name | Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166182-90-7 | |
| Record name | Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

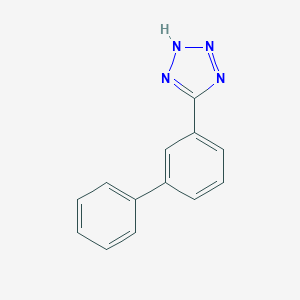
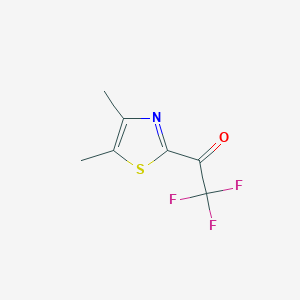
![Ethyl 3-[(2-furylmethyl)amino]propanoate](/img/structure/B62979.png)
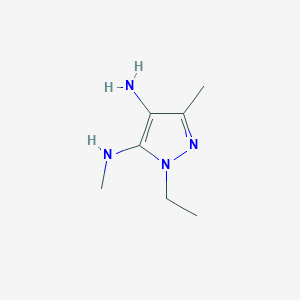
![2-[(4-Chlorophenyl)thio]nicotinamide](/img/structure/B62982.png)
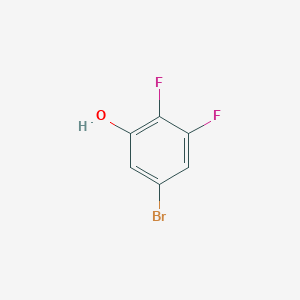
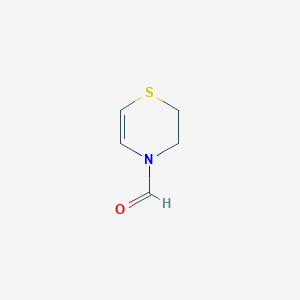
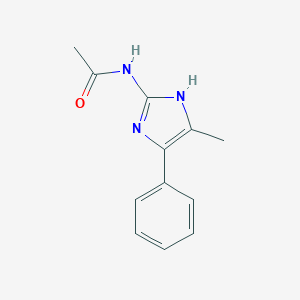
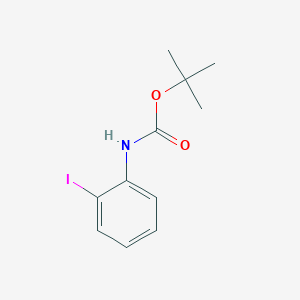


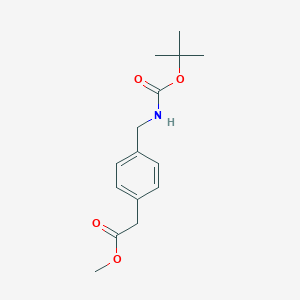

![3-tert-Butylisoxazolo[5,4-c]isoxazole](/img/structure/B63002.png)